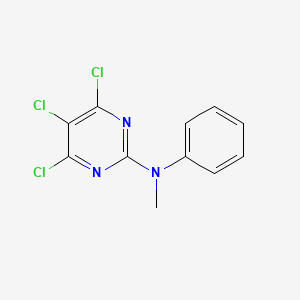
2,4,5-Trimethyl-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes three methyl groups and a phenyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
2,4,5-Trimethyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2,4,5-Trimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
科学研究应用
2,4,5-Trimethyl-2-phenyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as a solvent and co-monomer in the production of polyacetals.
作用机制
The mechanism of action of 2,4,5-Trimethyl-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological effects . The compound’s structure allows it to interact with different enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane with no methyl or phenyl groups.
2,2,4-Trimethyl-1,3-dioxolane: Similar structure but lacks the phenyl group.
2-(Methoxymethyl)-2,4,5-trimethyl-1,3-dioxolane: Contains an additional methoxymethyl group.
Uniqueness
2,4,5-Trimethyl-2-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other dioxolanes .
属性
CAS 编号 |
5413-61-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-10(2)14-12(3,13-9)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI 键 |
WMAYHUYATQWWQA-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(O1)(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



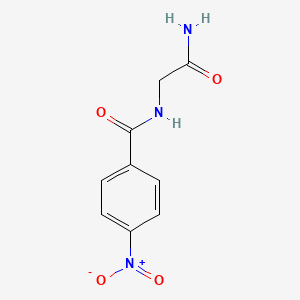
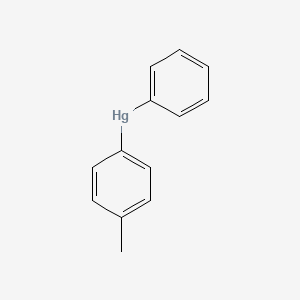
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
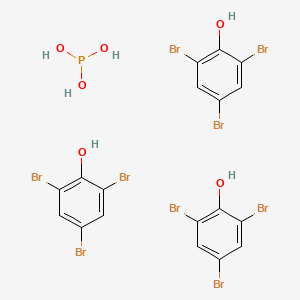
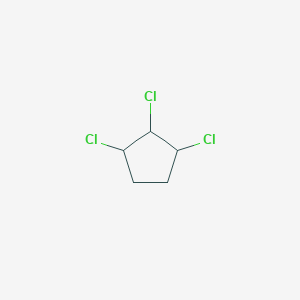
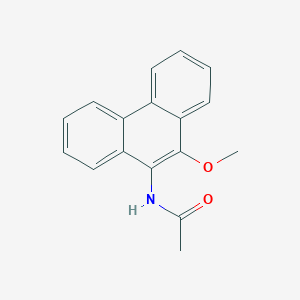

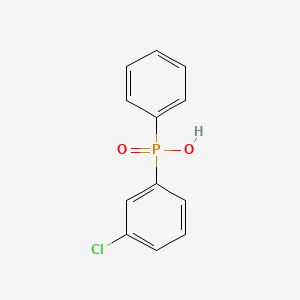
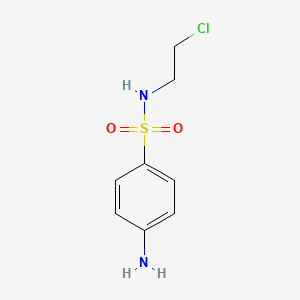
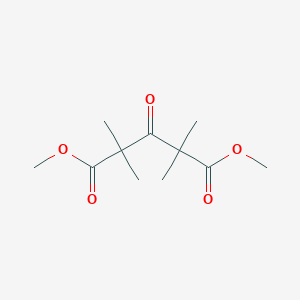
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
